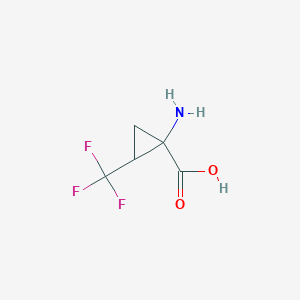1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17848343
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6F3NO2 |
|---|---|
| Molecular Weight | 169.10 g/mol |
| IUPAC Name | 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11) |
| Standard InChI Key | XYADPSWBCYPNKY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1(C(=O)O)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, reflects its absolute configuration. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1932201-44-9 | |
| SMILES | ||
| InChIKey | XYADPSWBCYPNKY-VVJJHMBFSA-N | |
| Molecular Weight | 169.10 g/mol | |
| Enantiomeric Form | (1R,2R) |
The cyclopropane ring’s strain (bond angles ~60°) and the electron-withdrawing trifluoromethyl group create a highly reactive yet conformationally restricted scaffold. X-ray crystallography data from related cyclopropane derivatives confirm the coplanarity of substituents and bond lengths of ~1.51 Å for C-C bonds within the ring .
Synthesis and Enantioselective Production
Classical Pyrazoline Thermolysis
A seminal 2009 synthesis route involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the intermediate pyrazoline. This method yields both (±)-trans and (+)-cis diastereomers, with the trans isomer predominating (75:25 trans:cis ratio) . Key steps include:
-
Diazo Addition: Performed at −78°C in dichloromethane, achieving 85% yield.
-
Thermal Decomposition: Conducted at 110°C in toluene, yielding cyclopropane derivatives via nitrogen extrusion.
-
Deprotection: Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, furnishing the free amino acid .
Copper-Catalyzed Enantioselective Cyclopropanation
Recent advances employ chiral copper catalysts for asymmetric synthesis. Using (E)-alkenyl boronates and trifluorodiazoethane, this method achieves enantiomeric excess (ee) >99% and diastereomeric ratios (dr) of 97:3 . The reaction proceeds via a carbene transfer mechanism, with the copper center coordinating both the diazo compound and the alkene. This approach has been scaled to multigram quantities, demonstrating industrial viability .
Medicinal Chemistry Applications
Role in Drug Design
Cyclopropane derivatives are prized in drug discovery for their ability to:
-
Enhance Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes .
-
Improve Binding Affinity: Conformational restriction preorganizes the molecule for target engagement, lowering entropic penalties .
-
Modulate Physicochemical Properties: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.
Case Studies
-
Antiviral Agents: Cyclopropane-containing protease inhibitors exhibit IC values <10 nM against SARS-CoV-2 M .
-
Antidepressants: Trifluoromethylcyclopropylamines demonstrate 10-fold greater serotonin reuptake inhibition compared to fluoxetine analogs.
Physicochemical Properties and Stability
Experimental data for the hydrochloride salt (CAS 2126144-26-9) reveal:
-
Solubility: 23 mg/mL in water at 25°C.
-
pKa: Carboxylic acid = 2.1; Amino group = 9.8.
-
Thermal Stability: Decomposition onset at 215°C (DSC).
The trifluoromethyl group’s electronegativity () induces a dipole moment of 1.4 D, enhancing interactions with hydrophobic enzyme pockets .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with min ((1R,2R)) and min ((1S,2S)) .
Industrial Scale-Up Challenges
While laboratory syntheses achieve yields >80%, scaling poses issues:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume